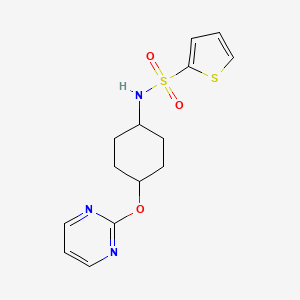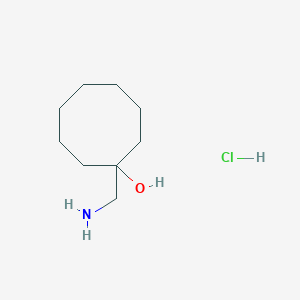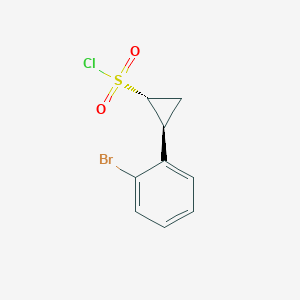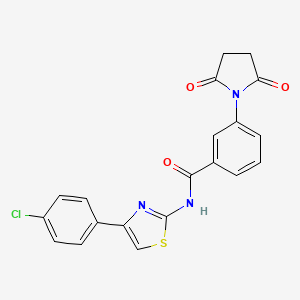![molecular formula C10H19F3N2O2 B2449022 tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate CAS No. 1504371-08-7](/img/structure/B2449022.png)
tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate” is a chemical compound with the molecular formula C10H19F3N2O2 . It has a molecular weight of 256.27 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a carbamate group (N-CO-O) attached to a tert-butyl group and a 3-[(2,2,2-trifluoroethyl)amino]propyl group .Mechanism of Action
Mode of Action
It’s worth noting that the compound contains a trifluoroethylamino group, which could potentially interact with various biological targets .
Pharmacokinetics
The compound’s predicted boiling point is 4324±350 °C , suggesting it may have low volatility. Its solubility in chloroform and ethyl acetate indicates it may have some degree of lipophilicity , which could influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of “tert-butyl N-{3-[(2,2,2-trifluoroethyl)amino]propyl}carbamate” are currently unknown due to the lack of studies on this compound .
Action Environment
Its storage conditions are recommended to be 2-8°c , suggesting that temperature could affect its stability.
Advantages and Limitations for Lab Experiments
One of the major advantages of TTPC for use in laboratory experiments is its high potency and selectivity for GABA receptors. TTPC has been shown to have a much higher affinity for GABA receptors than other commonly used carbamate compounds, making it a more effective tool for studying the effects of compounds that interact with these receptors. However, one limitation of TTPC is its relatively short half-life, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research on TTPC, including the development of new synthesis methods that could improve the yield and purity of the compound. Other potential areas of research include the development of new analogs of TTPC that could have improved pharmacological properties, as well as the use of TTPC as a potential therapeutic agent for the treatment of certain diseases. Overall, the potential applications of TTPC in scientific research are vast, and further research in this area is likely to yield new insights into the biochemical and physiological effects of various compounds.
Synthesis Methods
TTPC can be synthesized using a variety of methods, including the reaction of tert-butyl carbamate with 3-bromo-1-propanamine in the presence of a base such as potassium carbonate. Other methods of synthesis have also been reported, including the use of different carbamate derivatives and alkyl halides.
Scientific Research Applications
TTPC has been used extensively in scientific research as a tool for studying the biochemical and physiological effects of various compounds. TTPC has been shown to be particularly useful for studying the effects of compounds that interact with GABA receptors, which are involved in a wide range of physiological processes including anxiety, sedation, and muscle relaxation.
properties
IUPAC Name |
tert-butyl N-[3-(2,2,2-trifluoroethylamino)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19F3N2O2/c1-9(2,3)17-8(16)15-6-4-5-14-7-10(11,12)13/h14H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIIAKUJJLLUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(furan-2-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2448939.png)
![6-Chloro-N-[3-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2448941.png)

![2-[2-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2448945.png)
![[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2448946.png)


![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2448953.png)



![methyl 6-(4-methoxyphenyl)-5,6-dihydro-8H-imidazo[5,1-c][1,4]oxazine-1-carboxylate](/img/structure/B2448960.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2448961.png)
